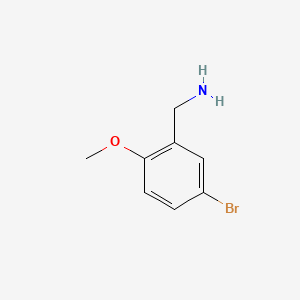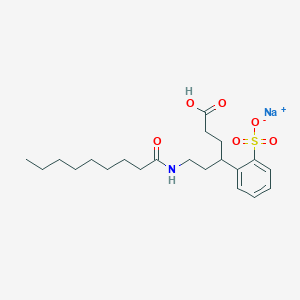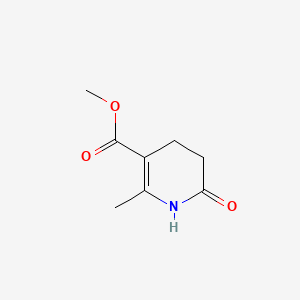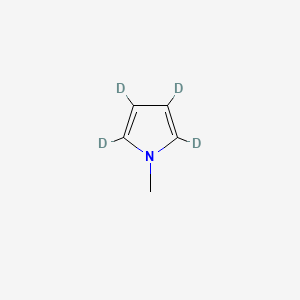
(5-Bromo-2-methoxyphenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Bromo-2-methoxyphenyl)methanamine” is a chemical compound with the CAS Number: 166530-78-5 . It has a molecular weight of 216.08 . The IUPAC name for this compound is also "this compound" .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H10BrNO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,5,10H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a colorless to pale-yellow to yellow-brown solid or liquid . It has a density of 1.444g/cm3 and a boiling point of 282.9ºC at 760 mmHg . The compound is stored at refrigerator temperatures .Wissenschaftliche Forschungsanwendungen
Metabolic Pathways in Rats : Kanamori et al. (2002) investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a compound structurally related to (5-Bromo-2-methoxyphenyl)methanamine, in rats. They identified several metabolites, suggesting at least two metabolic pathways, including deamination and subsequent reduction or oxidation, and demethylation with amino group acetylation (Kanamori et al., 2002).
Pharmacology of 1-(2-Phenoxyphenyl)methanamines : Whitlock, Blagg, and Fish (2008) disclosed a series of 1-(2-phenoxyphenyl)methanamines with selective dual serotonin and noradrenaline reuptake pharmacology. Some analogues showed good human in vitro metabolic stability and selectivity, indicating potential therapeutic applications (Whitlock, Blagg, & Fish, 2008).
Antimicrobial and Anticancer Studies : Preethi et al. (2021) synthesized and characterized Schiff base rare earth metal complexes with 1-(furan-2-yl) methanamine and 5-bromo-2-hydroxybenzaldehyde. These complexes showed promising antibacterial and anticancer activities in biological assays (Preethi et al., 2021).
Antibacterial Bromophenols : Xu et al. (2003) isolated antibacterial bromophenols from the marine red alga Rhodomela confervoides. This study suggests the potential of bromophenol derivatives in developing new antibacterial agents (Xu et al., 2003).
Design and Synthesis for Antimicrobial Activities : Thomas, Adhikari, and Shetty (2010) synthesized a series of methanamine derivatives with antimicrobial activities. Their research highlights the potential of such compounds in combating bacterial and fungal infections (Thomas, Adhikari, & Shetty, 2010).
Radiosynthesis for Imaging of Alzheimer's Disease : Dong et al. (2019) developed carbon-11 labeled potent and selective PDE5 inhibitors for potential PET tracers in Alzheimer's disease imaging. This study indicates the potential of related compounds in diagnostic imaging (Dong et al., 2019).
Antioxidant Properties : Çetinkaya, Göçer, Menzek, and Gülçin (2012) synthesized derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone, including bromine-containing compounds, and evaluated their antioxidant activities. The results suggest that bromophenols have effective antioxidant power, which could be beneficial in various applications (Çetinkaya et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
(5-bromo-2-methoxyphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,5,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAOIEZTCKINBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652900 |
Source


|
| Record name | 1-(5-Bromo-2-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
166530-78-5 |
Source


|
| Record name | 1-(5-Bromo-2-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-bromo-2-methoxyphenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[2,3-e][1,3]benzothiazole](/img/structure/B574956.png)

![Imidazo[4,5,1-ij]pyrrolo[2,3-f]quinoline](/img/structure/B574960.png)



![3-(1,1,2-Trimethylbenzo[e]indol-3-ium-3-yl)propan-1-amine;bromide;hydrobromide](/img/structure/B574970.png)

![5-Nitro-2,3-dihydro-1-benzo[b]furan-6-carboxylic acid](/img/structure/B574975.png)

